molecular formula C13H17NO4 B14187884 Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate CAS No. 846601-63-6

Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate

Cat. No.: B14187884
CAS No.: 846601-63-6
M. Wt: 251.28 g/mol
InChI Key: LAICGVAUWGIXDC-UHFFFAOYSA-N
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Description

Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxyamino group, and a 2-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate can be achieved through a multi-step process. One common method involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, the use of automated systems for monitoring and controlling the reaction conditions can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the oxo group to a hydroxyl group.

    Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydroxyl derivatives.

Scientific Research Applications

Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways. It may also serve as a substrate or inhibitor in biochemical assays.

    Medicine: Potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the synthesis of bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials. Its unique properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis to release active intermediates that participate in further chemical or biological processes. The compound’s ability to undergo various chemical transformations makes it a versatile tool in mechanistic studies.

Comparison with Similar Compounds

    Ethyl 4-amino-2-oxobutanoate: Lacks the benzyloxy group, making it less versatile in certain reactions.

    Benzyl 4-[(benzyloxy)amino]-2-oxobutanoate: Contains a benzyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.

    Ethyl 4-[(methoxy)amino]-2-oxobutanoate: Contains a methoxy group instead of a benzyloxy group, which may influence its chemical properties and biological activity.

Uniqueness: Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate is unique due to the presence of both the benzyloxyamino and ethyl ester groups. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its significance.

Properties

CAS No.

846601-63-6

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-oxo-4-(phenylmethoxyamino)butanoate

InChI

InChI=1S/C13H17NO4/c1-2-17-13(16)12(15)8-9-14-18-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3

InChI Key

LAICGVAUWGIXDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CCNOCC1=CC=CC=C1

Origin of Product

United States

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